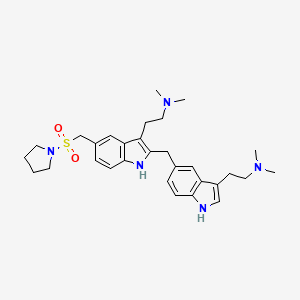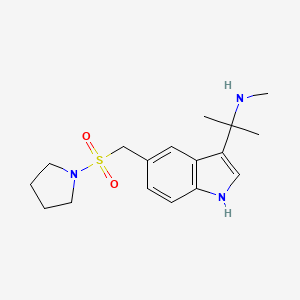
Cytidine Diphosphate Ethanolamine (CDPEA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine Diphosphate Ethanolamine (CDPEA) is a metabolite of glycerophospholipid metabolism and phosphatidylethanolamine (PE) biosynthesis . It is an ester of pyrophosphoric acid with the nucleoside cytidine . CDPEA is used as a substrate of nucleoside diphosphatase kinase to produce CTP for supporting DNA and RNA biosynthesis .
Synthesis Analysis
CDPEA is synthesized by the ethanolaminephosphate cytidylyltransferase (EPCT), a key enzyme in the ethanolamine branch of the Kennedy pathway responsible for the de novo synthesis of PE . EPCT is a cytosolic protein capable of catalyzing the formation of CDPEA from ethanolamine-phosphate and cytidine triphosphate .Molecular Structure Analysis
The molecular structure of CDPEA is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine molecule . It is synthesized via the cytidine diphosphate (CDP)-ethanolamine pathway in the ER .Chemical Reactions Analysis
CDPEA is involved in the synthesis of ethanolamine phosphoglycerides from cytidine-5’-diphosphate ethanolamine and 1 -radyl-2-acyl-sn-glycerols . The enzyme involved in this reaction is particulate-bound and requires Mn2+ and bile salts for optimal activity .Physical And Chemical Properties Analysis
The physical and chemical properties of CDPEA are influenced by its components. The glycerol backbone serves as the scaffold to which the other components attach, forming the backbone of the phospholipid . The fatty acid chains contribute to the amphipathic nature of phospholipids, enabling them to form the lipid bilayer .Applications De Recherche Scientifique
Photolytic Release in Ribonucleotide Reductase Studies
CDPEA derivatives have been utilized to investigate the mechanisms of long-range radical transfer in enzymes like Escherichia coli ribonucleotide reductase (RNR). A study by Schönleber et al. (2002) developed a caged CDPEA derivative enabling rapid photolytic release of CDP under specific wavelengths, facilitating the study of RNR activity and radical transfer mechanisms (Schönleber, Bendig, Hagen, & Giese, 2002).
Structural Insights from Crystallography
Du et al. (2011) analyzed the crystal structure of cytidine 5′-diphosphocholine sodium (CDPC), revealing insights into its molecular configuration and the role of hydrogen bonds in maintaining its structure. This research provides foundational knowledge for understanding CDPEA's structural properties and interactions at the molecular level (Du, Hu, Wang, Zhou, Xiong, Ying, & Bai, 2011).
Biocatalysis for CDP-Choline Production
Liu et al. (2017) demonstrated the efficient production of CDP-choline, a compound closely related to CDPEA, through a multi-enzyme catalysis approach. This research highlights the industrial application potential of CDPEA in the production of biochemically significant compounds (Liu, Wang, Xu, Chen, Yang, Liu, Niu, Jiang, Yang, & Ying, 2017).
One-Pot Synthesis and NMR Studies
A study by Ghezal et al. (2014) reported on the one-pot synthesis of CDPEA and its analysis via NMR, providing crucial insights into the chemical properties and potential applications of CDPEA in biochemical research (Ghezal, Thomasson, Lefebvre-Tournier, Périgaud, Macnaughtan, & Roy, 2014).
Neuroprotective Applications
Yu et al. (2013) explored the neuroprotective effects of CDP-choline, related to CDPEA, in a rat model of cardiac arrest, finding it beneficial for cardiac function and reducing myocardial injury compared to epinephrine treatment. This suggests potential therapeutic applications of CDPEA derivatives in neuroprotection and cardiac care (Yu, Qing, & Lei, 2013).
Orientations Futures
Propriétés
Numéro CAS |
3038-18-8 |
|---|---|
Nom du produit |
Cytidine Diphosphate Ethanolamine (CDPEA) |
Formule moléculaire |
C11H20N4O11P2 |
Poids moléculaire |
446.25 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)





